

# The Genesis of a Systemic Fungicide: A Technical Overview of Methfuroxam (Furavax)

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## Compound of Interest

Compound Name: Methfuroxam

Cat. No.: B1204882

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This technical guide provides an in-depth analysis of the fungicide **Methfuroxam**, also known under the trade name Furavax. Developed by Uniroyal Ltd., this compound emerged as a significant contribution to the class of carboxanilide systemic fungicides. This document details the original manufacturer, patent history, a plausible synthesis pathway, and methodologies for evaluating its fungicidal efficacy, tailored for researchers, scientists, and drug development professionals.

## Original Manufacturer and Patent Information

**Methfuroxam** (2,4,5-Trimethyl-N-phenyl-3-furancarboxamide) was originally developed and patented by Uniroyal Ltd. (now part of the LANXESS group). The key patent covering fungicidal compositions containing **Methfuroxam** is EP0006012B1. This patent discloses synergistic fungicidal compositions containing a furan-3-carboxanilide, with 2,4,5-trimethylfuran-3-carboxanilide being explicitly mentioned as a preferred embodiment.<sup>[1]</sup> The invention highlighted its particular utility as a seed dressing.

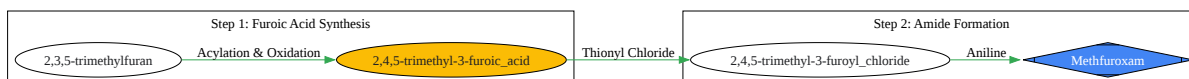
Attribute	Information
Original Manufacturer	Uniroyal Ltd.
Trade Name	Furavax
Chemical Name	2,4,5-Trimethyl-N-phenyl-3-furancarboxamide
Key Patent	EP0006012B1
Patent Focus	Synergistic fungicidal compositions, particularly for seed treatment. <a href="#">[1]</a>

## Synthesis of Methfuroxam

While the patent does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route for **Methfuroxam** can be constructed based on established organic chemistry principles for the formation of carboxanilides. The synthesis would likely involve two main stages: the preparation of 2,4,5-trimethyl-3-furoic acid and its subsequent conversion to the target anilide.

## Plausible Synthesis Pathway

The logical relationship for the synthesis of **Methfuroxam** can be visualized as a two-step process:



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Plausible two-step synthesis of **Methfuroxam**.

## Experimental Protocol for Synthesis

Step 1: Synthesis of 2,4,5-trimethyl-3-furoic acid

A potential route to the key intermediate, 2,4,5-trimethyl-3-furoic acid, could involve the acylation of 2,3,5-trimethylfuran followed by an oxidation reaction.

- **Acylation of 2,3,5-trimethylfuran:** 2,3,5-trimethylfuran is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) to introduce an acetyl group at the 3-position.
- **Oxidation:** The resulting ketone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium hypochlorite).
- **Work-up and Isolation:** The reaction mixture is acidified to precipitate the 2,4,5-trimethyl-3-furoic acid, which is then filtered, washed, and dried.

#### Step 2: Synthesis of 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide (**Methfuroxam**)

The final step involves the conversion of the carboxylic acid to the corresponding anilide.

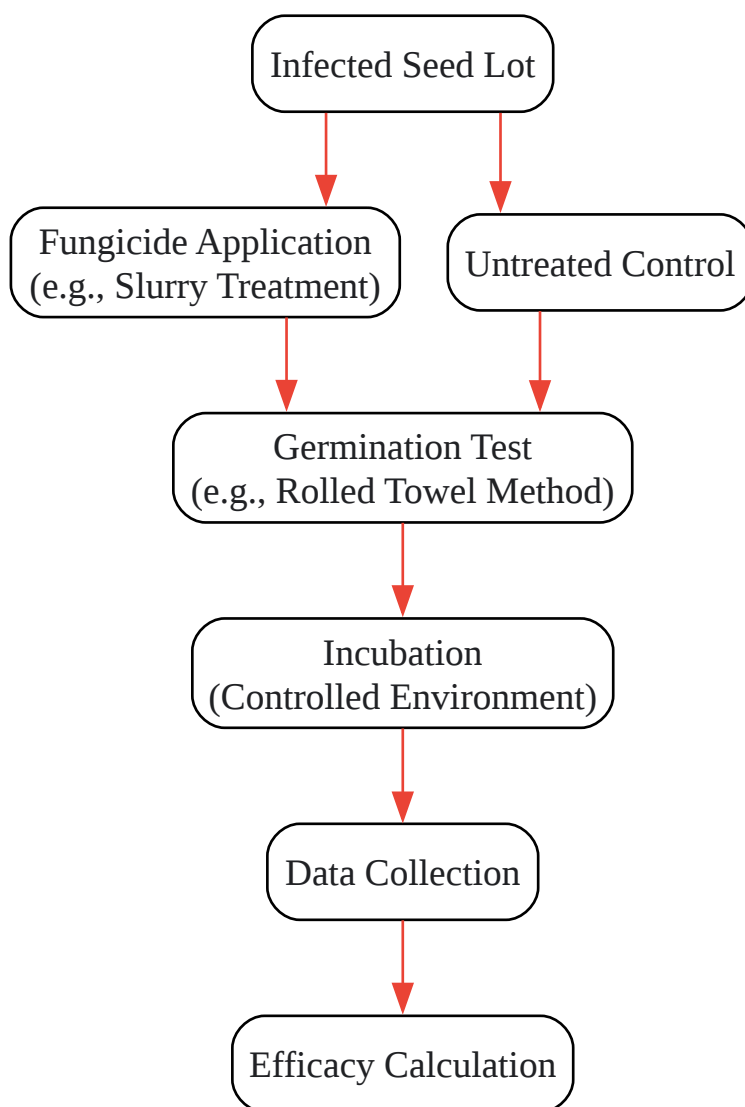
- **Formation of the Acid Chloride:** 2,4,5-trimethyl-3-furoic acid is reacted with thionyl chloride ( $\text{SOCl}_2$ ) to form the more reactive 2,4,5-trimethyl-3-furoyl chloride. This reaction is typically carried out in an inert solvent.
- **Reaction with Aniline:** The crude 2,4,5-trimethyl-3-furoyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
- **Isolation and Purification:** The product, **Methfuroxam**, is isolated by precipitation or extraction, followed by recrystallization to yield the pure compound.

## Experimental Protocol for Fungicidal Activity Evaluation

The primary application of **Methfuroxam**, as highlighted in the patent, is as a seed treatment. The following protocol outlines a general procedure for evaluating the efficacy of fungicidal seed treatments.

### Seed Treatment and Germination Assay

This workflow illustrates the process of evaluating the efficacy of a fungicidal seed treatment against seed-borne pathogens.



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Workflow for fungicidal seed treatment evaluation.

Protocol:

- Preparation of Fungal Inoculum: A culture of the target pathogenic fungus (e.g., *Fusarium* spp., *Ustilago* spp.) is grown on a suitable agar medium. Spore suspensions are prepared and calibrated to a standard concentration.

- **Seed Treatment:** Seeds of a susceptible plant variety are treated with different concentrations of the **Methfuroxam** formulation. An untreated control group is also prepared. The treatment can be applied as a dust, slurry, or liquid.
- **Germination Assay:**
  - A defined number of treated and untreated seeds are placed on sterile moistened filter paper or in sterile soil.
  - The seeds are incubated under controlled conditions of temperature and humidity optimal for both seed germination and fungal growth.
- **Data Collection:** After a specified incubation period, the following parameters are recorded for both treated and control groups:
  - Germination percentage.
  - Incidence and severity of fungal infection on seeds and seedlings.
  - Seedling vigor (e.g., root and shoot length).
- **Efficacy Calculation:** The efficacy of the fungicide is calculated based on the reduction in disease incidence in the treated group compared to the control group.

## Quantitative Data

The patent EP0006012B1 describes the synergistic effect of furan-3-carboxanilides with other fungicides but does not provide extensive quantitative data in a tabular format. The examples provided are primarily descriptive. For a comprehensive technical guide, further studies would be required to generate quantitative data such as  $EC_{50}$  (half maximal effective concentration) values for **Methfuroxam** against a range of plant pathogenic fungi.

Table of Potential Quantitative Data to be Generated:

Fungal Species	Methfuroxam EC <sub>50</sub> (µg/mL)
Fusarium graminearum	Data to be determined
Ustilago nuda	Data to be determined
Rhizoctonia solani	Data to be determined
Tilletia caries	Data to be determined

This guide provides a foundational understanding of **Methfuroxam**, its origins, a plausible synthesis, and methods for its evaluation. Further research to generate detailed quantitative efficacy data would be a valuable next step for any organization interested in the development or application of this fungicide.

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## References

- 1. researchgate.net [researchgate.net]
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